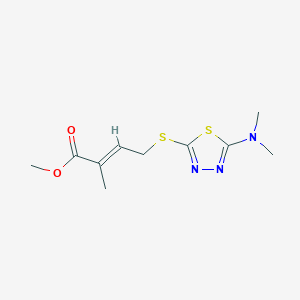
6-(2,3-Dichlorophenyl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,3-Dichlorophenyl)pyridazin-3-amine, also known as DCPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. DCPP is a heterocyclic organic compound that contains a pyridazine ring with two chlorine atoms and a phenyl group attached to it.
Mecanismo De Acción
The mechanism of action of 6-(2,3-Dichlorophenyl)pyridazin-3-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 6-(2,3-Dichlorophenyl)pyridazin-3-amine has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
6-(2,3-Dichlorophenyl)pyridazin-3-amine has been shown to have both biochemical and physiological effects. In vitro studies have shown that 6-(2,3-Dichlorophenyl)pyridazin-3-amine can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to selectively bind to certain proteins and can be used as a fluorescent probe in biochemical assays.
In vivo studies have shown that 6-(2,3-Dichlorophenyl)pyridazin-3-amine can inhibit the growth of tumors in mice. However, further studies are needed to determine its safety and efficacy in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(2,3-Dichlorophenyl)pyridazin-3-amine in lab experiments is its selective binding to certain proteins, which can be used to monitor protein-protein interactions. It is also relatively easy to synthesize and can be obtained in high purity.
One limitation of using 6-(2,3-Dichlorophenyl)pyridazin-3-amine in lab experiments is its potential toxicity. Further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 6-(2,3-Dichlorophenyl)pyridazin-3-amine. One direction is to further investigate its potential as a drug for the treatment of cancer. Studies are needed to determine its safety and efficacy in humans.
Another direction is to explore its potential as a fluorescent probe in biochemical assays. 6-(2,3-Dichlorophenyl)pyridazin-3-amine has been shown to selectively bind to certain proteins, and further studies are needed to determine its specificity and sensitivity.
In conclusion, 6-(2,3-Dichlorophenyl)pyridazin-3-amine is a promising compound that has potential applications in various fields of research. Its synthesis method is relatively simple, and it has been shown to have both biochemical and physiological effects. However, further studies are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 6-(2,3-Dichlorophenyl)pyridazin-3-amine involves the reaction of 2,3-dichlorophenylhydrazine with 2-cyanopyridine in the presence of a catalyst such as triethylamine. The reaction yields 6-(2,3-Dichlorophenyl)pyridazin-3-amine as a yellow solid with a melting point of 168-170°C. The purity of the compound can be determined using analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
6-(2,3-Dichlorophenyl)pyridazin-3-amine has been studied for its potential applications in various fields of research. One such application is in the development of new drugs for the treatment of cancer. 6-(2,3-Dichlorophenyl)pyridazin-3-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inducing apoptosis, a process of programmed cell death, in cancer cells.
6-(2,3-Dichlorophenyl)pyridazin-3-amine has also been studied for its potential use as a fluorescent probe in biochemical assays. It has been shown to selectively bind to certain proteins and can be used to monitor protein-protein interactions.
Propiedades
IUPAC Name |
6-(2,3-dichlorophenyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-7-3-1-2-6(10(7)12)8-4-5-9(13)15-14-8/h1-5H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVPGDLGEGGDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7581371.png)

![3-[[2-(Methoxymethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7581376.png)
![2-amino-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B7581393.png)


![2-[Cyclohexyl-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]amino]ethanol](/img/structure/B7581402.png)
![1-[[2-(2-Methylpropyl)-1,2,4-triazol-3-yl]methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7581404.png)
